

Delta-Cadinol: A Technical Guide to its Discovery and Historical Research

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Compound of Interest

Compound Name: *delta-Cadinol*

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Abstract

Delta-Cadinol, a bicyclic sesquiterpenoid alcohol, has been a subject of scientific inquiry for over a century. Initially isolated from diverse botanical sources as distinct enantiomers, (+)- δ -Cadinol (formerly torreyol) and (-)- δ -Cadinol (formerly albicaulol), its journey from discovery to the elucidation of its stereochemistry and biological potential is a testament to the evolution of natural product chemistry. This technical guide provides an in-depth overview of the historical research on **delta-Cadinol**, detailing the pioneering isolation and structural characterization efforts. It presents a compilation of its known physicochemical properties and a summary of its investigated biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating natural compound.

Discovery and Historical Milestones

The story of **delta-Cadinol** unfolds through the independent discovery of its two enantiomeric forms from different plant sources.

- 1922: The Discovery of (+)- δ -Cadinol (Torreyol) The first enantiomer, (+)- δ -Cadinol, was identified by the Japanese chemist E. Shinozaki in 1922.^[1] He isolated this sesquiterpenoid

alcohol from the leaves of the Japanese nutmeg-yew, *Torreya nucifera*, and named it "torreyol".^[1]

- 1951: The Isolation of (-)- δ -Cadinol (Albicaulol) Nearly three decades later, in 1951, Arie Jan Haagen-Smit and his colleagues at the California Institute of Technology isolated the levorotatory enantiomer, (-)- δ -Cadinol, from the whitebark pine, *Pinus albicaulus*.^[1] They initially named this compound "albicaulol".^[1]
- 1970: The Definitive Structure Elucidation For many years, the precise stereochemical structures of torreyol and albicaulol remained to be definitively established. In 1970, Swedish chemist Lars Westfelt, through meticulous spectroscopic analysis, determined the absolute configuration of these compounds, confirming them as enantiomers of the same parent molecule, which he named δ -Cadinol.^[1] His work was crucial in unifying the disparate findings and providing a clear chemical identity for this important sesquiterpenoid. Over the years, other names such as sesquigoyol for the (+)-isomer and pilgerol for the (-)-isomer have been used in literature before their structures were fully confirmed.^[1]

Physicochemical Properties

Delta-Cadinol is a white crystalline solid with poor solubility in water but is soluble in organic solvents like isopropyl ether and ethanol.^[1] It is classified as a cadinane sesquiterpenoid and a tertiary alcohol.^[2]

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ O	[2]
Molar Mass	222.37 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	138-139 °C	[1]
Solubility	Soluble in isopropyl ether and ethanol	[1]
IUPAC Name ((+)-δ-Cadinol)	(1S,4aR,8aR)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-ol	PubChem
IUPAC Name ((-)-δ-Cadinol)	(1R,4aS,8aS)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-ol	[2]

Experimental Protocols

While the original publications from the early 20th century are not readily accessible, the following are detailed, plausible experimental protocols for the isolation and characterization of **delta-Cadinol** based on the general methods of the era and modern understanding of natural product chemistry.

Plausible Protocol for the Isolation of (+)-δ-Cadinol from *Torreya nucifera* (based on early 20th-century methods)

Objective: To extract and purify (+)-δ-Cadinol (torreyol) from the leaves of *Torreya nucifera*.

Methodology:

- Plant Material Collection and Preparation: Fresh leaves of *Torreya nucifera* are harvested and air-dried in a well-ventilated area to reduce moisture content. The dried leaves are then coarsely ground.

- **Steam Distillation:** The ground leaves are subjected to steam distillation to extract the essential oil.^{[3][4][5][6][7]} The plant material is packed into a still, and steam is passed through it. The steam ruptures the oil glands in the leaves, and the volatile components, including (+)- δ -Cadinol, are carried over with the steam. The steam and oil vapor are then condensed, and the resulting hydrosol and essential oil are collected.
- **Separation of Essential Oil:** The essential oil, being immiscible with water, is separated from the aqueous distillate using a separatory funnel.
- **Fractional Distillation:** The crude essential oil is then subjected to fractional distillation under reduced pressure to separate the different components based on their boiling points.^{[8][9][10]} Fractions are collected at different temperature ranges.
- **Crystallization:** The fraction containing (+)- δ -Cadinol is concentrated, and upon cooling, (+)- δ -Cadinol crystallizes out. The crystals are then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane.

Plausible Protocol for the Structure Elucidation of δ -Cadinol (based on mid-20th-century methods)

Objective: To determine the chemical structure and stereochemistry of δ -Cadinol.

Methodology:

- **Purification of Enantiomers:** The isolated (+)- and (-)- δ -Cadinol are purified to a high degree using techniques like fractional distillation and repeated crystallization.
- **Elemental Analysis:** The elemental composition of the purified compound is determined to establish its molecular formula.
- **Spectroscopic Analysis:**
 - **Infrared (IR) Spectroscopy:** To identify the presence of functional groups, particularly the hydroxyl (-OH) group.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. This provides

information on the number and types of protons and carbons, their connectivity, and their chemical environment.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and provides clues about the structure.
- Chemical Derivatization: To confirm the presence of the tertiary hydroxyl group and to aid in stereochemical analysis, chemical derivatives (e.g., esters) of δ -Cadinol may be prepared and their properties analyzed.
- Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques are employed to study the stereochemistry of the molecule and to establish the absolute configuration of the enantiomers.

Biological Activities and Quantitative Data

Delta-Cadinol has been reported to exhibit a range of biological activities. The following tables summarize some of the quantitative data found in the literature for **delta-Cadinol** and related compounds.

Antimicrobial Activity

Organism	Compound/Extract	MIC (µg/mL)	Source
Staphylococcus aureus	Essential oil containing δ-cadinene	Not specified	[11]
Streptococcus pneumoniae	δ-cadinene	Not specified	[11]
Gram-positive bacteria	Taiwania cryptomerioides twig essential oil (α-cadinol as a major component)	31.25-62.5	[12]
Yeast	Taiwania cryptomerioides twig essential oil (α-cadinol as a major component)	31.25-62.5	[12]
Candida albicans	Hinokitiol (a monoterpenoid)	8.21	[13]
Candida species	Tannic acid	0.25 to >64	[13]
Pseudomonas aeruginosa	Mentha longifolia essential oil	0.005	[14]
Candida albicans	Mentha longifolia essential oil	0.005	[14]

Cytotoxic Activity

Cell Line	Compound/Extract	IC ₅₀ (μM)	Source
HeLa (cervical cancer)	Sesquiterpenoid from <i>Dysoxylum excelsum</i>	160.74	[15]
HepG2 (liver cancer)	Protoilludane sesquiterpene aryl ester	18.03 μg/mL	[16]
HL-60, SMMC-7721, SW480 (cancer cell lines)	Phellinignin D	21.1, Not specified, Not specified	[16]
A549 (lung cancer)	Delta-tocotrienol	Varies with time	[17] [18]
U87MG (glioblastoma)	Delta-tocotrienol	Varies with time	[17] [18]
HeLa (cervical cancer)	(2R/S)-6-Prenylflavanones	11.6 - 12.0	[19]

Signaling Pathways and Mechanisms of Action

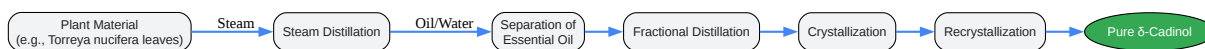
Preliminary research suggests that the anti-inflammatory effects of some sesquiterpenoids may be mediated through the modulation of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[\[20\]](#) Some plant-derived compounds, including sesquiterpenoids, are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[\[21\]](#)

Visualizations

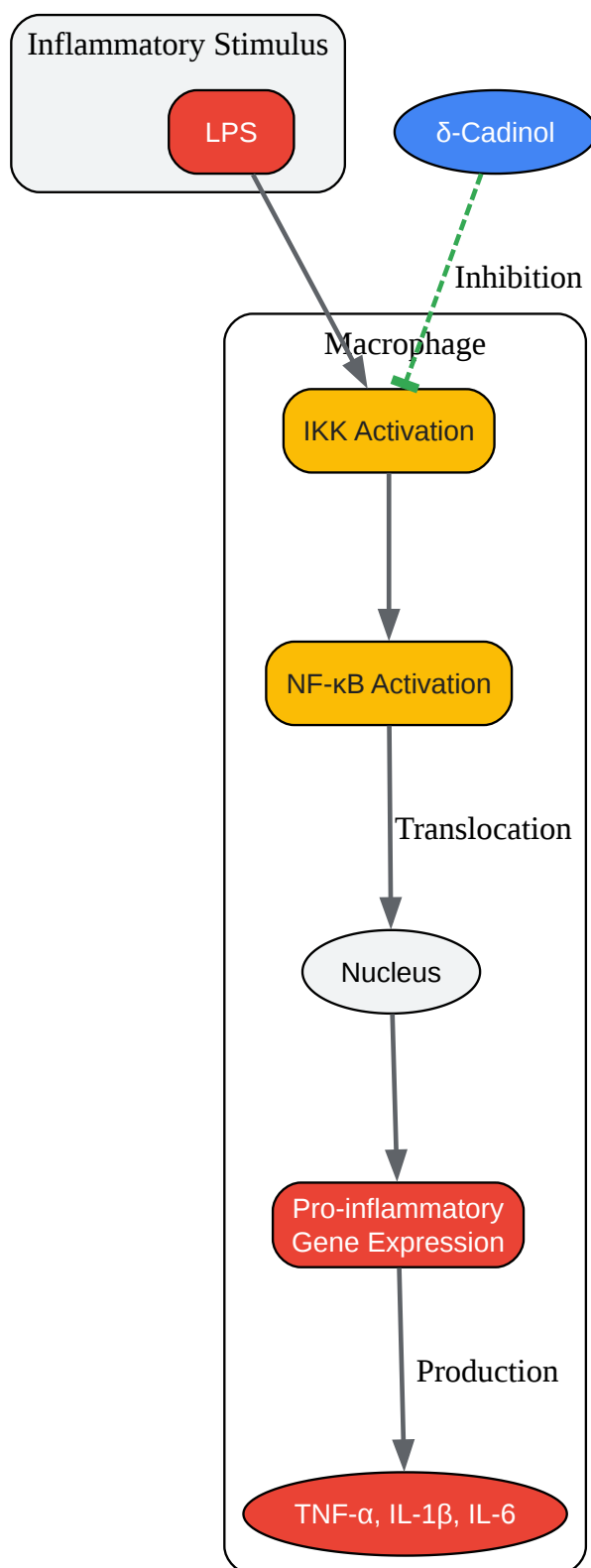
Experimental Workflow for delta-Cadinol Isolation



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Caption: A generalized experimental workflow for the isolation and purification of **delta-Cadinol**.

Postulated Anti-inflammatory Signaling Pathway of delta-Cadinol



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Caption: Postulated mechanism of anti-inflammatory action of **delta-Cadinol** via inhibition of the NF- κ B pathway.

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